molecular formula C8H6BrFO3 B1597932 4-Bromo-2-fluoromandelic acid CAS No. 668970-55-6

4-Bromo-2-fluoromandelic acid

Cat. No. B1597932
M. Wt: 249.03 g/mol
InChI Key: FAMRTHHQYMFCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoromandelic acid, also known as 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetic acid, is a chemical compound with the molecular formula C8H6BrFO3 and a molecular weight of 249.035 . It belongs to the class of mandelic acid derivatives.


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-fluoromandelic acid is represented by the formula C8H6BrFO3 . Unfortunately, the detailed structural analysis is not available in the search results.

Scientific Research Applications

  • Chemical Biology and Supramolecular Chemistry

    • Boronic acid-mediated cis-diol conjugation is a well-studied reaction that has found numerous applications in chemical biology and supramolecular chemistry .
    • This involves the exploration of novel chemistries using boron to fuel emergent sciences .
    • The mechanism of reversible kinetics and its applications in these fields are highlighted .
  • Medicinal Chemistry

    • Boronic acid-based compounds are also used in medicinal chemistry .
    • The fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .
  • Biomedical Devices and Material Chemistry

    • Boronic acid-based compounds have applications in the development of biomedical devices and material chemistry .
    • The reversible kinetics of boronic acid-based compounds can be leveraged in these fields .
  • Biocatalytic Applications

    • Yarrowia lipolytica, a robust yeast species, boasts a diverse array of enzymes with wide-ranging applications in multiple industries, including biofuel production, food processing, biotechnology, and pharmaceuticals .
    • It’s possible that 4-Bromo-2-fluoromandelic acid could be used in the synthesis of these enzymes .
  • Sensing Applications

    • Boronic acids are increasingly utilized in diverse areas of research, including sensing applications .
    • The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions lead to their utility in various sensing applications .

Safety And Hazards

4-Bromo-2-fluoromandelic acid is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMRTHHQYMFCBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373670
Record name 4-Bromo-2-fluoromandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoromandelic acid

CAS RN

668970-55-6
Record name 4-Bromo-2-fluoromandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 668970-55-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-fluoromandelic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-fluoromandelic acid
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-fluoromandelic acid
Reactant of Route 4
4-Bromo-2-fluoromandelic acid
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-fluoromandelic acid
Reactant of Route 6
4-Bromo-2-fluoromandelic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.